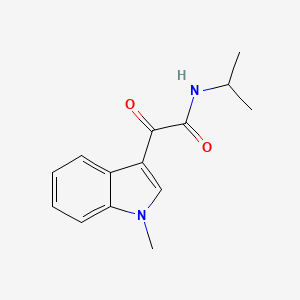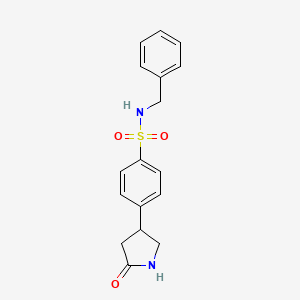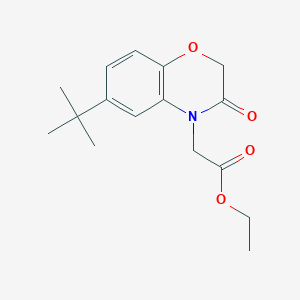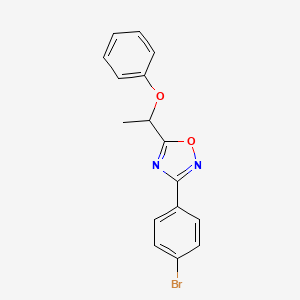
N-isopropyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide
Übersicht
Beschreibung
N-isopropyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as ANAVEX2-73, is a small molecule drug candidate that has shown promising results in preclinical studies for the treatment of various neurodegenerative diseases. It was developed by Anavex Life Sciences Corp. and is currently in clinical trials for the treatment of Alzheimer's disease.
Wirkmechanismus
N-isopropyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide is believed to exert its therapeutic effects through the activation of the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium signaling, apoptosis, and neuroprotection. Activation of the sigma-1 receptor by this compound leads to the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and mitochondrial function. It has also been shown to improve synaptic plasticity and reduce amyloid beta accumulation in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-isopropyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and its neuroprotective properties. However, one limitation of this compound is that it has a relatively short half-life, which may limit its effectiveness in some applications.
Zukünftige Richtungen
There are several potential future directions for the research and development of N-isopropyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide. These include further preclinical and clinical studies to evaluate its safety and efficacy in the treatment of various neurodegenerative diseases, as well as the development of new analogs and formulations to improve its pharmacokinetic properties and therapeutic potential. Additionally, this compound may have potential applications in other areas, such as cancer and pain management, which could be explored in future studies.
Wissenschaftliche Forschungsanwendungen
N-isopropyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide has been extensively studied for its potential therapeutic effects in various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Rett syndrome. Preclinical studies have shown that this compound has neuroprotective, anti-inflammatory, and anti-oxidant properties, and can improve cognitive function and memory in animal models.
Eigenschaften
IUPAC Name |
2-(1-methylindol-3-yl)-2-oxo-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)15-14(18)13(17)11-8-16(3)12-7-5-4-6-10(11)12/h4-9H,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUMANBBBICYRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)C1=CN(C2=CC=CC=C21)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204181 | |
| Record name | Indole-3-glyoxylamide, N-isopropyl-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808529 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
55654-74-5 | |
| Record name | Indole-3-glyoxylamide, N-isopropyl-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055654745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-3-glyoxylamide, N-isopropyl-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)piperidine-4-carboxamide](/img/structure/B4418219.png)
![4-[5-(1-adamantyl)-2-methyl-3-furoyl]morpholine](/img/structure/B4418227.png)

![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B4418254.png)


![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B4418275.png)
![6-[1-(hydroxymethyl)propyl]-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4418276.png)
![6-ethyl-5-methyl-2-[(pyridin-3-ylmethyl)thio]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4418286.png)

